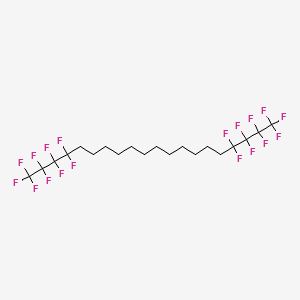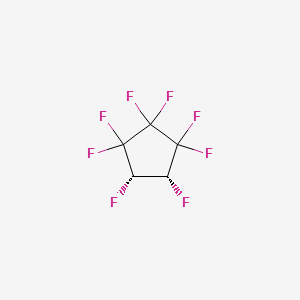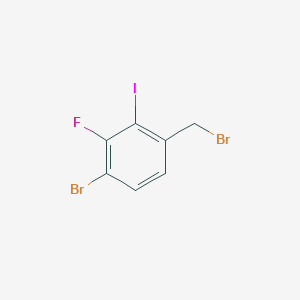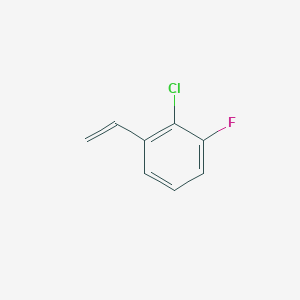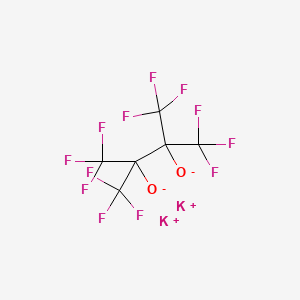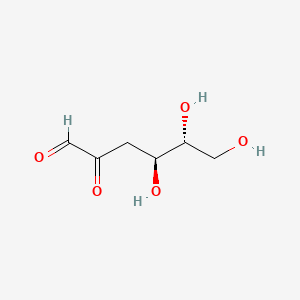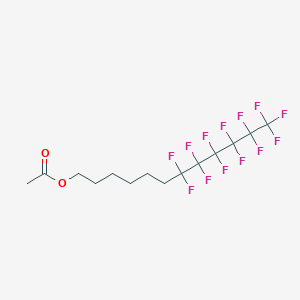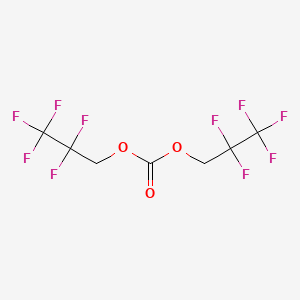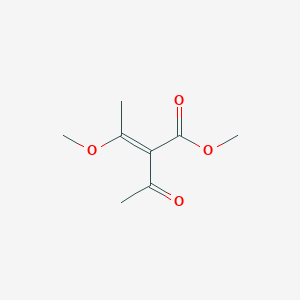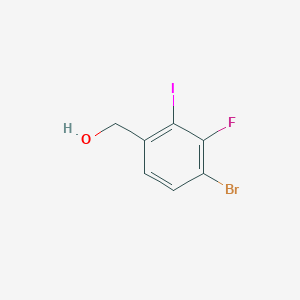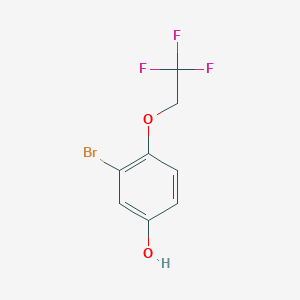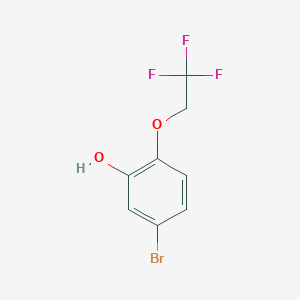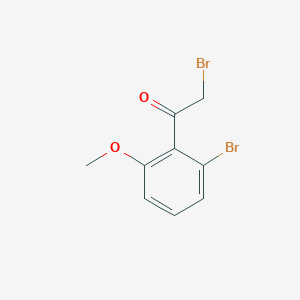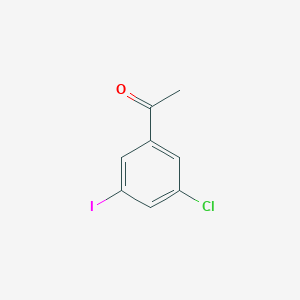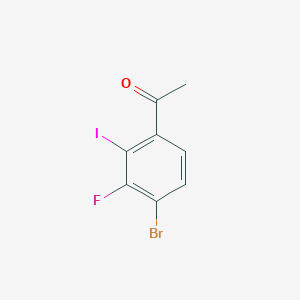
4'-Bromo-3'-fluoro-2'-iodoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-3’-fluoro-2’-iodoacetophenone is an organic compound with the molecular formula C8H4BrFIO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and iodine atoms at the 4’, 3’, and 2’ positions, respectively. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-2’-iodoacetophenone typically involves multi-step reactions starting from acetophenone derivatives. One common method includes the sequential halogenation of acetophenone. For instance, the bromination of acetophenone can be achieved using pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent . The reaction conditions often involve maintaining the temperature at around 90°C and using a slight excess of the brominating agent to ensure complete reaction.
Industrial Production Methods
Industrial production of such halogenated acetophenones may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields, cost-effectiveness, and safety. Industrial methods might also employ continuous flow reactors to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-3’-fluoro-2’-iodoacetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles. For example, the bromine atom can be replaced by a nucleophile in a nucleophilic aromatic substitution reaction.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-3’-fluoro-2’-iodoacetophenone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Bromo-3’-fluoro-2’-iodoacetophenone depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the halogen atoms participate in the formation of new carbon-carbon bonds through palladium-catalyzed processes . The presence of multiple halogens can also influence the compound’s electronic properties, making it more reactive towards certain types of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Bromo-2’-fluoroacetophenone
- 3’-Bromo-4’-fluoroacetophenone
- 2’-Iodo-4’-fluoroacetophenone
Uniqueness
4’-Bromo-3’-fluoro-2’-iodoacetophenone is unique due to the specific positions of the halogen atoms on the phenyl ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other halogenated acetophenones. For example, the presence of iodine at the 2’ position can make the compound more reactive in certain coupling reactions compared to compounds with bromine or fluorine at the same position .
Eigenschaften
IUPAC Name |
1-(4-bromo-3-fluoro-2-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPVNLUPBSCAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
